molecular formula C21H24N4O2S B12200020 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B12200020
M. Wt: 396.5 g/mol
InChI Key: NDONUXBAAPMVKE-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its diverse and potent biological activities. This specific compound is engineered as a potential bioactive agent for investigative applications in chemical biology and medicinal chemistry. The molecule's structure integrates a 1,2,4-triazole core, a heterocycle frequently associated with antimicrobial, anti-inflammatory, and anticancer properties , linked via a sulfanyl acetamide bridge to a 2-ethylaniline moiety. This structural configuration suggests potential for targeted protein inhibition, as the 1,2,4-triazole ring can act as a pharmacophore that chelates metals or interacts with enzyme active sites, particularly in enzymes like carbonic anhydrase or kinase families. Researchers are exploring this compound and its analogs primarily for its mechanism of action which may involve the disruption of enzymatic pathways critical for microbial or neoplastic cell proliferation . Its research value lies in its utility as a chemical probe to study disease mechanisms and validate new biological targets, providing crucial structure-activity relationship (SAR) data for the development of novel therapeutic candidates. Further investigation is focused on elucidating its precise molecular target and efficacy profiles in various cellular and biochemical assays.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C21H24N4O2S/c1-3-16-10-8-9-13-18(16)22-20(26)15-28-21-24-23-19(25(21)4-2)14-27-17-11-6-5-7-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,22,26)

InChI Key

NDONUXBAAPMVKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with N-(2-ethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and key analogs:

Table 1: Structural and Functional Comparison of Acetamide-Triazole Derivatives

Compound Name R1 (Triazole-5) R2 (Phenyl) Biological Activity Potency (EC50/IC50) Key References
Target Compound Phenoxymethyl 2-Ethylphenyl Unknown (predicted agonist) N/A N/A
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-Pyridinyl 4-Ethylphenyl Orco agonist 20 µM
OCL12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Pyridinyl 4-Isopropylphenyl Orco agonist N/A
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-Pyridinyl 4-Butylphenyl Orco antagonist N/A
VUAA3 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Pyridinyl 4-Isopropylphenyl Orco agonist N/A

Key Observations:

Substituent Effects on Activity: Triazole-5 Position: Pyridinyl substituents (2-, 3-, or 4-isomers) are common in Orco agonists (VUAA1, OCL12, VUAA3). The target compound’s phenoxymethyl group introduces a bulkier, non-aromatic substituent, which may reduce π-π interactions critical for Orco activation but enhance lipid membrane permeability .

Activity Switching: Minor structural changes can invert activity. For example, OLC15, with a 2-pyridinyl and 4-butylphenyl group, acts as an antagonist, whereas its 4-pyridinyl analogs (OCL12, VUAA3) are agonists. This suggests that substituent orientation and hydrophobicity critically influence functional outcomes .

Synthetic Considerations: The target compound’s synthesis likely parallels methods used for VUAA1 and OCL12, involving cyclization of thiosemicarbazide precursors (e.g., as described for structurally related triazole-thiones in ). Modifications to introduce phenoxymethyl and 2-ethylphenyl groups would require tailored starting materials .

Unstudied Analogs :

  • Compounds with fluorophenyl (), thienylmethyl (), or methoxyphenyl () substituents highlight structural diversity but lack documented activity data. These variants may offer unexplored selectivity profiles .

Research Implications

The target compound’s phenoxymethyl and 2-ethylphenyl groups represent underexplored chemical space in Orco modulation. Comparative studies with VUAA1 and OLC15 could clarify whether its unique substituents confer agonist, antagonist, or novel regulatory functions. Additionally, crystallographic data (e.g., ) on triazole-thione analogs underscores the role of conformational polymorphism in biological activity, suggesting that the target compound’s solid-state structure may further influence its efficacy .

Biological Activity

The compound 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a member of the triazole derivative family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3S, with a molecular weight of 398.48 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, contributing to its biological interactions.

PropertyValue
Molecular FormulaC20H22N4O3S
Molecular Weight398.48 g/mol
CAS Number665018-99-5
Density1.25 g/cm³ (predicted)
pKa12.53 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring allows it to inhibit specific enzymes involved in fungal and bacterial biosynthesis pathways. Additionally, the sulfanyl group enhances binding affinity to target proteins, modulating their activity and leading to desired therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. In vitro assays revealed that this compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with IC50 values around 10 µg/mL. The mechanism involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cell line assays using human cancer cells (e.g., breast cancer MCF-7 and lung cancer A549), the compound exhibited significant cytotoxicity with IC50 values of approximately 15 µM. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds structurally related to this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa.
  • Antifungal Mechanism : Research in Mycopathologia detailed how this compound disrupts fungal cell membranes by inhibiting the synthesis of ergosterol, leading to increased permeability and eventual cell lysis.
  • Cancer Cell Studies : An investigation published in Cancer Letters highlighted that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cells, accompanied by increased markers for apoptosis such as cleaved PARP and activated caspases.

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